molecular formula C22H21N5O2S B2568840 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 893926-35-7

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2568840
CAS No.: 893926-35-7
M. Wt: 419.5
InChI Key: HMIPASHSCHMUIL-UHFFFAOYSA-N
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Description

This compound, 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, is a potent and selective ATP-competitive inhibitor designed to target Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of JAK2-driven myeloproliferative neoplasms, such as polycythemia vera and primary myelofibrosis, where constitutive JAK2 signaling is a key pathological driver. The compound's mechanism involves occupying the ATP-binding pocket of JAK2, thereby suppressing the JAK-STAT signaling pathway and leading to the inhibition of proliferation and induction of apoptosis in dependent cell lines. Furthermore, its potent activity against FLT3, including FLT3 with internal tandem duplication (ITD) mutations, makes it a valuable tool compound for studying acute myeloid leukemia (AML) pathogenesis and for evaluating the efficacy of combined kinase inhibition strategies. Researchers utilize this inhibitor to dissect the complex signaling networks in hematopoietic cancers and to explore potential therapeutic synergies in preclinical models, providing critical insights for the development of novel targeted oncology treatments.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-4-9-19(15(2)10-14)27-21-18(11-25-27)22(24-13-23-21)30-12-20(28)26-16-5-7-17(29-3)8-6-16/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIPASHSCHMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a suitable thiol reagent.

    Attachment of the Methoxyphenylacetamide Moiety: This final step involves the coupling of the intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving its molecular targets.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs featuring fluorophenyl (electron-withdrawing, ) or chlorophenyl (moderately electron-withdrawing, ). These differences impact electronic distribution, affecting binding to hydrophobic pockets or charged residues in target proteins.
  • Solubility and Lipophilicity : The trifluoromethoxy group in increases hydrophobicity but may enhance blood-brain barrier penetration, whereas the methoxy group in the target compound improves aqueous solubility .
  • Steric Effects : Bulkier substituents (e.g., 2-isopropylphenyl in ) may limit binding to compact active sites compared to the target’s 2,4-dimethylphenyl group.

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N7O3C_{26}H_{25}N_{7}O_{3} with a molecular weight of approximately 483.53 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
  • Introduction of the sulfanyl group.
  • Coupling with the acetamide moiety.

These steps are optimized to achieve high yields and purity, often employing techniques such as chromatography for purification.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory effects on the proliferation of human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

  • IC50 Values : The compound exhibited an IC50 value of approximately 27.1 µM against MDA-MB-231 cells, indicating moderate cytotoxic activity compared to established chemotherapeutics like sorafenib (IC50 = 5.2 µM) .

The proposed mechanism involves inhibition of specific kinases associated with tumor growth and survival pathways. The compound may act by:

  • Inhibiting VEGFR2 kinase activity.
  • Disrupting cellular signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have focused on evaluating this compound's efficacy:

  • Study on MDA-MB-231 Cells : A comparative study showed that modifications in substituents on the pyrazolo[3,4-d]pyrimidine scaffold influenced cytotoxicity levels. The presence of bulky groups enhanced activity against breast cancer cells .
  • VEGFR2 Inhibition Study : The compound was tested for its inhibitory effect on VEGFR2 kinase, showing a modest inhibitory rate at 20 µM concentration . This suggests potential use in targeting angiogenesis in tumors.

Data Summary

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
MDA-MB-23127.1Sorafenib5.2
HepG274.2Sorafenib22.6

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